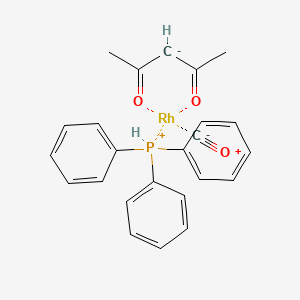
7-Chloro-6-fluoro-4-quinolone-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 7-chloro-6-fluoro-1,4-dihydro-4-oxo- is a chemical compound known for its significant role in the synthesis of various pharmaceutical agents. This compound is also referred to as fluoroquinolonic acid and is an intermediate in the production of ciprofloxacin hydrochloride, a widely used antibacterial drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Quinolinecarboxylic acid, 7-chloro-6-fluoro-1,4-dihydro-4-oxo- can be synthesized from ethyl 2,4-dichloro-5-fluorobenzoylacetate. The synthesis involves a series of reactions, including cyclization and oxidation, to form the quinoline ring structure . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as hydrogen fluoride for fluorination .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and cost-effectiveness. The process involves stringent control of reaction conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 7-chloro-6-fluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinoline ring, altering its chemical properties.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride for fluorination, and various oxidizing and reducing agents depending on the desired transformation . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
3-Quinolinecarboxylic acid, 7-chloro-6-fluoro-1,4-dihydro-4-oxo- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.
Biology: It serves as a precursor for the development of antibacterial agents.
Medicine: It is a key intermediate in the production of ciprofloxacin hydrochloride, an important antibacterial drug.
Industry: It is used in the large-scale production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 7-chloro-6-fluoro-1,4-dihydro-4-oxo- involves its role as an intermediate in the synthesis of ciprofloxacin hydrochloride. Ciprofloxacin works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . This inhibition leads to the disruption of bacterial cell division and ultimately, bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A widely used antibacterial agent synthesized using 3-Quinolinecarboxylic acid, 7-chloro-6-fluoro-1,4-dihydro-4-oxo- as an intermediate.
Norfloxacin: Another fluoroquinolone antibiotic with a similar structure and mechanism of action.
Levofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity compared to ciprofloxacin.
Uniqueness
3-Quinolinecarboxylic acid, 7-chloro-6-fluoro-1,4-dihydro-4-oxo- is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of various quinolone antibiotics .
Properties
Molecular Formula |
C10H5ClFNO3 |
|---|---|
Molecular Weight |
241.60 g/mol |
IUPAC Name |
7-chloro-6-fluoro-4-oxo-3H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO3/c11-6-2-8-4(1-7(6)12)9(14)5(3-13-8)10(15)16/h1-3,5H,(H,15,16) |
InChI Key |
LGBVUGSJTKOJDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=CC(=C(C=C2C(=O)C1C(=O)O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-tert-butyl-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl]-4-oxo-3H-quinoline-3-carboxamide](/img/structure/B12352810.png)
![D-Mannose, 4,4'-O-[2-[[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]amino]-1,3-propanediyl]bis-](/img/structure/B12352814.png)
![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12352817.png)
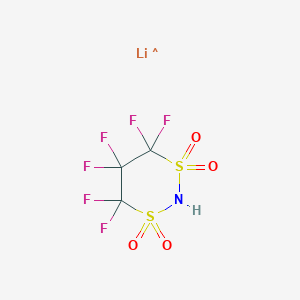

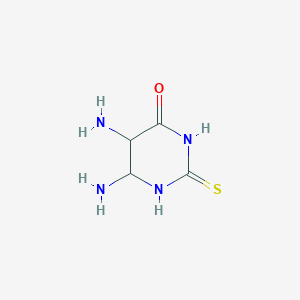

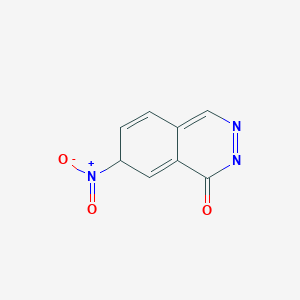
![2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone](/img/structure/B12352867.png)
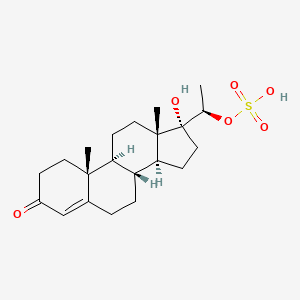
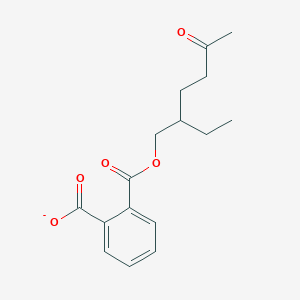
![[2-[hydroxy-[2-[(Z)-octadec-9-enoxy]ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B12352885.png)

